Silanide

Description

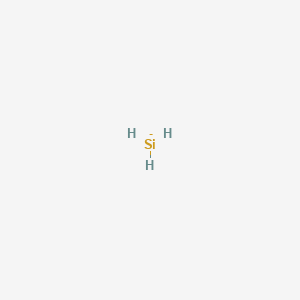

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H3Si- |

|---|---|

Molecular Weight |

31.109 g/mol |

IUPAC Name |

silanide |

InChI |

InChI=1S/H3Si/h1H3/q-1 |

InChI Key |

LNVJLOIIRUIQCP-UHFFFAOYSA-N |

SMILES |

[SiH3-] |

Canonical SMILES |

[SiH3-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Alkali Metal Silanides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali metal silanides, compounds containing a silicon atom with a negative charge (a silyl (B83357) anion) and an alkali metal counterion, are potent nucleophiles and reducing agents. Their high reactivity and utility in forming silicon-element bonds have established them as crucial reagents in organosilicon chemistry and materials science. This guide provides a comprehensive overview of the core properties of alkali metal silanides, focusing on their synthesis, structure, spectroscopic characteristics, and reactivity.

Synthesis of Alkali Metal Silanides

The synthesis of alkali metal silanides typically involves the deprotonation of a hydrosilane, the reductive cleavage of a Si-Si or Si-C bond, or a transmetalation reaction.

General Synthetic Pathways

A common method for preparing tris(silyl)silanides involves the base-induced desilylation of a polysilane precursor, such as neopentasilane (B600054) (Si(SiH₃)₄).[1] The choice of base and solvent is critical to the success of the synthesis and the stability of the resulting silanide.

Experimental Protocols

Synthesis of Lithium Tris(silyl)this compound (LiSi(SiH₃)₃)

Materials:

-

Neopentasilane (Si(SiH₃)₄)

-

Methyllithium (B1224462) (MeLi) solution in diethyl ether (Et₂O)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

A solution of neopentasilane in anhydrous diethyl ether is cooled to -30°C under an inert atmosphere (e.g., argon).

-

A stoichiometric amount of methyllithium solution is added dropwise to the stirred neopentasilane solution.

-

The reaction mixture is allowed to stir for an additional 30 minutes at room temperature.

-

The resulting solution of lithium tris(silyl)this compound can be used directly for subsequent reactions. It is important to note that attempts to isolate the solvent-free product often lead to oligomerization and degradation.[1]

Synthesis of Heavier Alkali Metal Tris(silyl)silanides (MSi(SiH₃)₃, M = Rb, Cs)

Materials:

-

Neopentasilane (Si(SiH₃)₄)

-

Rubidium tert-butoxide (RbOtBu) or Cesium tert-butoxide (CsOtBu)

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

-

Equimolar amounts of neopentasilane and the respective alkali metal tert-butoxide are reacted in an appropriate anhydrous solvent.

-

The reaction proceeds via a base-mediated desilylation to yield the corresponding tris(silyl)this compound.[1]

Synthesis of Potassium Tris(trimethylsilyl)this compound (KSi(SiMe₃)₃)

Materials:

-

Tetrakis(trimethylsilyl)silane (B1295357) (Si(SiMe₃)₄)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

-

Metalation of tetrakis(trimethylsilyl)silane with potassium tert-butoxide is performed in an anhydrous solvent.

-

The reaction conditions and solvent system can influence the product, sometimes leading to adducts with unreacted starting material.

Structural Properties

The structures of alkali metal silanides are highly dependent on the substituents on the silicon anion, the nature of the alkali metal cation, and the coordinating ability of the solvent. X-ray crystallography has been instrumental in elucidating the solid-state structures of these compounds.

Tris(silyl)silanides

The structural characterization of simple, perhydrogenated tris(silyl)silanides is challenging due to their instability. However, the magnesium derivative, stabilized by a bulky Nacnac ligand, has been structurally characterized, providing insight into the geometry of the [Si(SiH₃)₃]⁻ anion.[1]

Tris(trimethylsilyl)silanides

In contrast, tris(trimethylsilyl)silanides are more stable and have been extensively studied. The interaction between the silyl anion and the alkali metal cation can lead to either contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs), often influenced by the presence of crown ethers.

| Compound | Ion Pair Type | Key Structural Features | Reference |

| [K(12-crown-4)₂][Si(SiMe₃)₃] | SSIP | The potassium ion is encapsulated by two 12-crown-4 (B1663920) ligands, separating it from the silyl anion. | |

| K(18-crown-6)Si(SiMe₃)₃ | CIP | The potassium ion is coordinated by the 18-crown-6 (B118740) ligand and also interacts directly with the central silicon atom. | |

| [Rb(15-crown-5)₂][Si(SiMe₃)₃] | SSIP | The rubidium ion is separated from the silyl anion by two 15-crown-5 (B104581) ligands. | |

| [Cs(18-crown-6)₂][Si(SiMe₃)₃] | SSIP | The cesium ion is encapsulated by two 18-crown-6 ligands. |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing alkali metal silanides in solution. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra provide valuable information about the electronic environment of the silicon and substituent atoms.

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent | Reference |

| Mg[Si(SiH₃)₃]₂ | ²⁹Si | -265.9 (quat. Si) | C₆D₆ | [1] | |

| ²⁹Si | -77.8 (SiH₃) | ||||

| Zn[Si(SiH₃)₃]Cl(TMEDA) | ²⁹Si | -202.4 (quat. Si) | C₆D₆ | [1] | |

| ²⁹Si | -85.2 (SiH₃) | ||||

| {Zn[Si(SiH₃)₃]₂} | ²⁹Si | -203.1 (quat. Si) | ²J(Si-H) = 5.68 | C₆D₆ | [1] |

| ²⁹Si | -84.7 (SiH₃) | ||||

| [(DippNacnac)MgSi(SiH₃)₃] | ²⁹Si | -204.6 (quat. Si) | ²J(Si-H) = 4.84 | C₆D₆ | [1] |

Reactivity of Alkali Metal Silanides

Alkali metal silanides are highly reactive species, participating in a variety of chemical transformations.

Nucleophilic Substitution

As potent nucleophiles, they readily react with a range of electrophiles to form new silicon-element bonds. For example, they can be used to introduce silyl groups into organic molecules.

Transmetalation

Alkali metal silanides can undergo transmetalation reactions with metal halides to generate other metal this compound complexes. This is a useful strategy for tuning the reactivity and stability of the silyl anion. For instance, the reaction of lithium tris(silyl)this compound with MgBr₂ or ZnCl₂(TMEDA) yields the corresponding magnesium and zinc silanides.[1]

Reactions with Carbonyl Compounds

The reaction of alkali metal silanides with aldehydes and ketones can proceed via different pathways, including nucleophilic addition to the carbonyl carbon.

Visualizations

Synthesis of Tris(silyl)silanides

Caption: General synthesis of tris(silyl)silanides.

Transmetalation Reactions of Lithium Tris(silyl)this compound

Caption: Transmetalation of lithium tris(silyl)this compound.

Conclusion

Alkali metal silanides are a fascinating class of compounds with a rich and diverse chemistry. Their properties are intricately linked to the nature of the substituents, the alkali metal counterion, and the reaction environment. A thorough understanding of their synthesis, structure, and reactivity is essential for harnessing their full potential in chemical synthesis and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

The Electronic Architecture of Transition Metal Silanide Complexes: A Technical Guide for Researchers

December 2025

Abstract

Transition metal silanide complexes, compounds featuring a direct, anionic silicon-to-metal bond, are a fascinating class of molecules at the intersection of organometallic and materials chemistry. Their unique electronic structures govern their reactivity and potential applications, from catalysis to precursors for advanced materials. This technical guide provides an in-depth exploration of the electronic framework of these complexes, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the synthesis, characterization, and theoretical treatment of these compounds, presenting a consolidated view of their bonding, reactivity, and the experimental protocols used to investigate them.

Introduction

The nature of the bond between a transition metal and a silicon atom in this compound complexes is a subject of considerable interest. These M-Si bonds can range from predominantly ionic to significantly covalent, depending on the transition metal, its oxidation state, the ligand environment, and the substituents on the silicon atom. Understanding the electronic structure is paramount to predicting and controlling the reactivity of these complexes, which are known to engage in a variety of transformations, including insertion reactions and bond activations. This guide will systematically unpack the key aspects of their electronic makeup, supported by experimental data and theoretical insights.

Synthesis and Experimental Characterization

The synthesis of transition metal this compound complexes often requires rigorously air- and moisture-free conditions due to their high reactivity. The most prevalent synthetic route is salt metathesis.

General Synthetic Protocol: Salt Metathesis

This method involves the reaction of a transition metal halide precursor with an alkali metal this compound reagent.

Workflow for Salt Metathesis Synthesis:

Caption: General workflow for the synthesis of transition metal this compound complexes via salt metathesis.

Detailed Protocol:

-

Preparation: All glassware is rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Anhydrous, deoxygenated solvents are used throughout the procedure.

-

Reaction: The transition metal halide precursor (e.g., [Y(BIPM)(I)(THF)₂]) is dissolved or suspended in an appropriate solvent such as toluene. To this, a solution or slurry of the alkali metal this compound (e.g., K{Si(SiMe₃)₃}) in the same solvent is added, typically at reduced temperatures to control the reaction rate.[1][2]

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for a defined period. The resulting slurry is then filtered to remove the alkali metal halide byproduct (e.g., KI).

-

Isolation: The solvent is removed from the filtrate under vacuum to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as pentane or toluene, to afford crystalline material suitable for characterization.[1]

Spectroscopic and Crystallographic Characterization

A suite of analytical techniques is essential to fully characterize the structure and bonding in these sensitive compounds.

2.2.1. Single-Crystal X-ray Diffraction

This technique provides definitive information on the solid-state molecular structure, including precise M-Si bond lengths and angles.

Detailed Protocol for Air-Sensitive Crystals:

-

Crystal Selection: Inside a glovebox, a suitable single crystal is selected under a microscope and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.[3]

-

Mounting: The coated crystal is mounted on a cryo-loop.[3]

-

Data Collection: The mounted crystal is rapidly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K). This low temperature minimizes thermal motion and potential degradation during data collection.[3]

-

Structure Solution and Refinement: The diffraction data are collected and processed. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[4]

2.2.2. Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the solution-state structure of these complexes.

-

¹H and ¹³C NMR: Provide information about the organic ligands supporting the metal center.

-

²⁹Si NMR: This is particularly diagnostic. The chemical shift of the silicon atom directly bonded to the transition metal is highly sensitive to the electronic environment. Chemical shifts for metal-bound silicon atoms in this compound complexes are often found in a distinct region of the spectrum.[5] For instance, the δ(²⁹Si) values for [Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)] and [Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)] are -85.5 ppm and -79.7 ppm, respectively. Due to the negative magnetogyric ratio of ²⁹Si, care must be taken with experiments involving polarization transfer from ¹H, as the Nuclear Overhauser Effect (NOE) can lead to signal nulling.[6]

-

Metal Nuclei NMR (e.g., ⁸⁹Y): For suitable metal isotopes, direct observation of the metal nucleus can provide valuable information about the coordination environment.[1]

2.2.3. Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the bonding within the molecule. The M-Si stretching frequency is a direct indicator of the bond strength. These vibrations are typically found in the far-infrared region of the spectrum (below 600 cm⁻¹). For example, in some transition metal complexes, M-O stretching vibrations appear in the 400-600 cm⁻¹ range, and M-Si vibrations are expected in a similar or lower frequency region.[7][8] The exact position is sensitive to the metal, the mass of the silicon substituents, and the overall coordination geometry.

Quantitative Data Summary

The structural parameters of transition metal this compound complexes are crucial for understanding the nature of the M-Si bond. Below is a compilation of selected crystallographic and spectroscopic data.

Table 1: Selected M-Si Bond Lengths

| Complex | Metal | M-Si Bond Length (Å) | Reference |

| [Y(BIPM)(SiᵗBu₂Me)(THF)] | Y | 3.053(2) | [1] |

| [Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)] | Zr | 2.868(2) | [9] |

| [Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)] | Hf | 2.846(2) | [9] |

| [Th(Cp′′)₂{Si(SiMe₃)₃}(Cl)] | Th | 3.120(3) | [9] |

| [U(Cp′′)₂{Si(SiMe₃)₃}] | U | 3.064(2) | [5] |

| [(MeC₅H₄)Mn(CO)(PMe₃)(η²-H₂SiPh₂)] (silane complex) | Mn | 3.25 | [10] |

Table 2: Selected ²⁹Si NMR Chemical Shifts

| Complex | Metal | δ(²⁹Si) of M-Si (ppm) | Reference |

| [Y(BIPM)(SiᵗBu₂Me)(THF)] | Y | -61.8 | [1] |

| [Zr(Cp′)₂{Si(SiMe₃)₃}(Cl)] | Zr | -85.5 | [9] |

| [Hf(Cp′)₂{Si(SiMe₃)₃}(Cl)] | Hf | -79.7 | [9] |

| [Ni(η²(Si–H)-PSiP)(PMe₃)] | Ni | Not reported | [11] |

| [Co(PSiP)(Cl)(PMe₃)] | Co | Not reported | [11] |

| [Fe(PSiP)(H)(PMe₃)₂] | Fe | Not reported | [11] |

Electronic Structure and Bonding

The electronic structure of transition metal this compound complexes is best described using molecular orbital (MO) theory. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the nature of the M-Si bond.

Molecular Orbital Description

The primary interaction involves the overlap of a filled sp³-hybridized orbital on the anionic silicon atom with a suitable empty d-orbital on the transition metal center to form a σ-bond.

Caption: A simplified qualitative MO diagram for the σ-bonding in a transition metal this compound complex.

The degree of covalent character in the M-Si bond is determined by the energy matching and overlap between the interacting orbitals. For early transition metals and lanthanides, the energy mismatch can be significant, leading to a more ionic interaction, as observed in yttrium this compound complexes.[1] For later, more electronegative transition metals, the covalent contribution is expected to be greater.

In addition to σ-donation from the this compound ligand to the metal, π-backbonding from filled metal d-orbitals to empty σ* orbitals of the Si-R bonds on the ligand can also occur, though this is generally considered a weaker interaction.

Computational Chemistry Protocols (DFT)

DFT calculations are crucial for predicting geometries, analyzing bonding, and understanding reactivity.

General Protocol for DFT Calculations:

-

Structure Building: An initial guess for the molecular geometry is built using crystallographic data or standard bond lengths and angles.

-

Geometry Optimization: The geometry is optimized to find the lowest energy structure. This is typically done using a specific combination of an exchange-correlation functional (e.g., B3LYP, PBE0, M06) and a basis set (e.g., def2-TZVP for the metal and 6-31G(d,p) for other atoms).[12][13] For heavy metals, effective core potentials (ECPs) are often used.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman data.[14]

-

Electronic Structure Analysis: Once a stable structure is obtained, further analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be performed to probe the nature of the M-Si bond, calculate atomic charges, and assess the degree of covalency.[15]

Reactivity of the M-Si Bond

The M-Si bond in this compound complexes is often the most reactive site in the molecule, participating in various insertion and cycloaddition reactions.

Insertion of Unsaturated Substrates

Unsaturated organic molecules such as ketones, azobenzenes, and carbodiimides can insert into the M-Si bond.[1]

Reaction Pathway with a Ketone:

Caption: Migratory insertion of a ketone into an M-Si bond.

This reactivity is driven by the nucleophilicity of the this compound silicon atom and the electrophilicity of the carbonyl carbon.

Cycloaddition Reactions

With certain substrates, such as carbodiimides, [2+2] cycloaddition reactions can occur at other reactive sites in the complex, competing with insertion into the M-Si bond.[1]

Conclusion

The electronic structure of transition metal this compound complexes is a rich and varied field, with the nature of the M-Si bond being highly tunable. This guide has outlined the key synthetic methodologies, characterization techniques, and theoretical approaches used to study these fascinating compounds. The interplay between ionic and covalent contributions to the M-Si bond, as revealed by a combination of X-ray crystallography, NMR spectroscopy, and DFT calculations, dictates the reactivity of these complexes. A deeper understanding of this electronic architecture will continue to drive innovation in catalysis, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]

- 7. nuance.northwestern.edu [nuance.northwestern.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal silyl complexes - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Bonding in Silicon Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. youtube.com [youtube.com]

- 15. universaar.uni-saarland.de [universaar.uni-saarland.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Silanide Compounds

Introduction

Organosilicon chemistry has emerged as a vibrant field of research, offering novel molecular architectures and reactivity patterns with wide-ranging applications.[1] Central to this discipline are this compound compounds, also known as silyl (B83357) anions, which are highly reactive intermediates featuring a trivalent, negatively charged silicon atom.[2] These species are the silicon analogues of carbanions and serve as potent nucleophiles and building blocks in organic and organometallic synthesis.[1][3] The strategic incorporation of silicon into organic molecules, a concept known as sila-substitution, is a growing area in drug discovery, as the replacement of a carbon atom with silicon can significantly modulate a compound's metabolic stability, lipophilicity, and overall pharmacological profile.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of novel this compound compounds, with a focus on experimental methodologies and applications relevant to modern chemical research.

Core Concepts: Structure and Reactivity

Silanides (R₃Si⁻) are typically tetrahedral, isoelectronic with phosphines, and exhibit a high degree of pyramidalization. The nucleophilicity and basicity of a silyl anion are influenced by the electronic and steric nature of the substituents on the silicon atom, the associated counterion (typically an alkali metal), and the solvent system.[6] Unlike their carbanion counterparts, where charge can be extensively delocalized into adjacent π-systems, NMR studies indicate that the negative charge in phenylated silyl anions is largely localized on the silicon atom.[3] This charge localization contributes to their high nucleophilicity and reactivity.[6]

Synthesis of Novel this compound Compounds

The generation of silyl anions can be achieved through several primary pathways, most commonly involving the reductive cleavage of Si-Si bonds in disilanes or the reaction of halosilanes with alkali metals.

Caption: General workflows for the synthesis of silyl anions.

Experimental Protocols

Protocol 1: Synthesis of Phenyldimethylsilyllithium from Chlorodimethylphenylsilane (B1200534) [6] This protocol details the generation of a silyl-lithium reagent via reductive metalation.

-

Apparatus Setup: Assemble a three-necked, flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

-

Reagent Preparation: In the flask, place a suspension of finely cut lithium metal (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Initiation: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Precursor: Slowly add a solution of chlorodimethylphenylsilane (1.0 equivalent) in anhydrous THF to the lithium suspension via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The formation of the silyl anion is often accompanied by the appearance of a characteristic dark red or brown color.

-

Usage: The resulting solution of phenyldimethylsilyllithium is highly reactive and is typically used immediately in subsequent synthetic steps.

Protocol 2: Synthesis of Tris(trimethylsilyl)silyllithium from Tetrakis(trimethylsilyl)silane (B1295357) This protocol outlines the cleavage of a Si-Si bond to form a silyl anion.

-

Apparatus Setup: Under an inert atmosphere, equip a flame-dried Schlenk flask with a magnetic stir bar.

-

Reagents: Add tetrakis(trimethylsilyl)silane (1.0 equivalent) and anhydrous THF to the flask.

-

Addition of Base: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of methyllithium (B1224462) (1.1 equivalents) in diethyl ether dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 2 hours, during which time the solution typically becomes clear and colorless or pale yellow.

-

Completion: The reaction yields a solution of tris(trimethylsilyl)silyllithium and the volatile byproduct tetramethylsilane. The solution can be stored at low temperatures or used directly.

Quantitative Data Summary

The synthesis of various silanides has been reported with varying yields depending on the precursors and reaction conditions.

| Target this compound | Precursor | Reagents | Solvent | Typical Yield (%) |

| Triphenylsilyllithium | Triphenylchlorosilane | Lithium | THF | High |

| Phenyldimethylsilyllithium | Chlorodimethylphenylsilane | Lithium | THF | High |

| Tris(trimethylsilyl)silyllithium | Tetrakis(trimethylsilyl)silane | MeLi | THF | >90 |

| Sodium tri-tert-butylthis compound | Tri-tert-butylsilane | NaH | THF/HMPA | Quantitative |

Characterization of this compound Compounds

Due to their high reactivity, the isolation and full characterization of silanides can be challenging.[7] However, they are routinely characterized in solution, primarily using NMR spectroscopy. In favorable cases, single-crystal X-ray diffraction can provide definitive structural information.[8]

Spectroscopic Methods

-

²⁹Si NMR Spectroscopy: This is a powerful tool for identifying silicon-containing species. Silyl anions typically exhibit characteristic upfield shifts in their ²⁹Si NMR spectra. For instance, the central silicon atom in cyclic silanides like (Me₃Si)₂Si₆Me₈(SiMe₃)Li shows a resonance at δ = -131.7 ppm.[9]

| Compound/Fragment | Characteristic ²⁹Si NMR Shift (ppm) |

| Cyclic this compound [Si(SiMe₃)₂]⁻ | -131.7 |

| Acyclic Silene [=Si(SiMe₃)₂] | 51.9 |

| Tris(trimethylsilyl)silyllithium | -185.5 |

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic substituents attached to the silicon atom and can provide evidence for the formation of the desired this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10][11] For silanides, this technique provides precise data on bond lengths, bond angles, and the coordination environment of the silicon anion and its counterion.[8] For example, the structure of the sodium siloxide (tBu₃SiONa)₄, formed from the corresponding this compound, was confirmed to have a heterocubane framework.[8]

| Parameter | Description | Significance |

| Si-C Bond Length | The distance between the silicon and adjacent carbon atoms. | Indicates the nature of the silicon-substituent bond. |

| C-Si-C Bond Angle | The angle between three atoms centered on silicon. | Reveals the geometry at the silicon center (e.g., tetrahedral). |

| Coordination Sphere | The arrangement of solvent molecules and counterions around the anion. | Provides insight into the stability and reactivity of the species in the solid state. |

Reactivity and Synthetic Applications

Silyl anions are versatile nucleophiles that participate in a wide range of chemical transformations, including reactions with alkyl halides, carbonyl compounds, and epoxides.[6]

Sila-Peterson Reaction

A key application of silanides is the Sila-Peterson reaction, which is analogous to the Peterson olefination for forming alkenes. It involves the reaction of a silyl anion with a ketone or aldehyde to generate a transient silene (a compound with a silicon-carbon double bond).[9][12]

Caption: Mechanism of the Sila-Peterson reaction.

Role in Drug Discovery

The unique physicochemical properties of silicon make it an attractive element for incorporation into drug candidates. The replacement of carbon with silicon (sila-substitution) can lead to improved metabolic stability, enhanced potency, and altered lipophilicity.[5] Silyl anions are critical reagents for the synthesis of these "sila-drugs," enabling the precise installation of silicon-containing groups into complex organic molecules.[6]

Caption: Conceptual use of silanides in sila-drug synthesis.

Conclusion

The chemistry of this compound compounds continues to be a rich area for discovery. As powerful and versatile reagents, they have unlocked new pathways for the synthesis of complex organosilicon molecules and functional materials. The ongoing development of novel silanides, coupled with a deeper understanding of their reactivity, promises to further expand the synthetic chemist's toolkit. For professionals in drug development, these silicon-based nucleophiles offer an innovative strategy to modify and optimize lead compounds, potentially overcoming longstanding challenges in medicinal chemistry.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. Silicon chemistry as a novel source of chemical diversity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Sila-Peterson Reaction of Cyclic Silanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Silanide Anions: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanide anions, often referred to as silyl (B83357) anions, are highly reactive intermediates characterized by a trivalent, negatively charged silicon atom.[1] They are the silicon analogues of carbanions and serve as powerful nucleophiles in organic and organosilicon chemistry.[1][2] Their unique reactivity profile, distinct from their carbon-based counterparts, enables novel bond formations and strategic synthetic transformations.[1] The strategic incorporation of silicon-containing moieties is of growing interest in drug discovery, as the substitution of carbon with silicon can favorably modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core principles governing the stability and reactivity of this compound anions, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Core Principles of this compound Anion Stability

The stability of a this compound anion is a critical factor influencing its reactivity. A more stable anion is generally less reactive. The key factors governing the stability of this compound anions are outlined below.

Electronic Effects: Substituents on Silicon

The nature of the substituents attached to the silicon atom plays a paramount role in determining the stability of the anion.

-

Inductive Effects: Electron-withdrawing groups attached to the silicon atom can stabilize the negative charge through induction.[1][3] For instance, aryl groups or other electronegative substituents increase the stability of the this compound anion.[1]

-

Hybridization: The hybridization of the silicon atom influences the stability of the anion. An increase in the s-character of the orbital containing the lone pair stabilizes the negative charge. This is because s-orbitals are closer to the nucleus, and thus the negative charge is held more tightly.

-

π-Polarization: While significant resonance delocalization of the negative charge into appended phenyl rings, as seen in carbanions, is much less pronounced for this compound anions, a phenomenon known as π-polarization occurs.[4] This involves the polarization of the phenyl rings' π-system, which results in a net stabilization of the negative charge on the silicon atom.[4] 13C NMR studies have shown that the negative charge is more localized on the silicon atom compared to the analogous carbanion.[1][4]

Steric Effects

The size and arrangement of the substituents on the silicon atom can influence the geometry and, consequently, the stability of the this compound anion. Large, bulky substituents can sterically hinder the approach of electrophiles, thereby affecting the anion's kinetic reactivity.

Counterion Effects

This compound anions are typically associated with a counterion, most commonly an alkali metal cation such as lithium, sodium, or potassium.[5] The nature of this counterion and its interaction with the this compound anion can significantly impact its stability and reactivity. Tighter ion pairing, influenced by the cation's size and the solvent, can reduce the nucleophilicity of the anion. The use of chelating agents like TMEDA (tetramethylethylenediamine) can sequester the cation, leading to a more "naked" and reactive this compound anion.[5]

Solvent Effects

The solvent plays a crucial role in solvating both the this compound anion and its counterion, thereby influencing the overall stability and reactivity of the system.

-

Polar Protic Solvents: These solvents, such as water and alcohols, can solvate the anion through hydrogen bonding. However, they are generally not suitable for the generation and use of highly reactive this compound anions as they can act as proton donors.

-

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for this compound anion chemistry.[1] They can solvate the counterion, leading to a more dissociated and reactive "naked" anion.

-

Nonpolar Aprotic Solvents: In nonpolar solvents, this compound anions tend to exist as tight ion pairs or aggregates, which reduces their reactivity.[6]

Core Principles of this compound Anion Reactivity

This compound anions are potent nucleophiles and strong bases. Their reactivity is a function of the stability factors discussed above, with less stable anions being more reactive.

Nucleophilicity

This compound anions are versatile nucleophiles that react with a wide array of electrophiles, facilitating the formation of silicon-carbon and silicon-heteroatom bonds.[1] Their high nucleophilicity stems from the localization of the negative charge on the relatively large and polarizable silicon atom.[1]

Common reactions showcasing the nucleophilicity of this compound anions include:

-

SN2 Reactions: Reaction with alkyl halides to form new Si-C bonds.

-

Ring-Opening Reactions: Nucleophilic attack on epoxides and other strained rings.

-

Conjugate Additions: 1,4-addition to α,β-unsaturated carbonyl compounds, often facilitated by conversion to silyl cuprates to enhance reactivity and functional group tolerance.[4]

Basicity

The basicity of a this compound anion is related to the acidity (pKa) of its conjugate acid, the corresponding silane (B1218182). A lower pKa of the silane indicates a more stable silyl anion, which generally translates to lower basicity.[1] this compound anions are strong bases and can deprotonate a variety of acidic protons.

Quantitative Data on this compound Anion Stability and Reactivity

A quantitative understanding of the factors influencing this compound anion stability and reactivity is crucial for predictable synthetic planning. The following tables summarize key quantitative data.

Table 1: pKa Values of Selected Silanes

| Silane | pKa | Notes | Reference |

| Trimethylsilylacetic acid (Me₃SiCH₂COOH) | 5.22 | Demonstrates the electron-donating effect of the trimethylsilyl (B98337) group. | [1] |

| A Strained Bicyclic Silane (TSMPSiH) | 4.7 - 8.1 (in DMSO) | The high acidity is attributed to ring strain, leading to a stabilized silyl anion. | [7] |

| Phenol | 18.0 (in DMSO) | For comparison. | [7] |

| Benzoic Acid | 11.1 (in DMSO) | For comparison. | [7] |

Table 2: 29Si and 13C NMR Chemical Shifts Indicative of Charge Localization

| Compound | 29Si Chemical Shift (ppm) | 13C Chemical Shift (C-1) (ppm) | Notes | Reference |

| Phenyl-substituted Silane | (Reference Value) | (Reference Value) | The downfield shift of the silicon-bearing carbon (C-1) and the upfield shift of the ²⁹Si nucleus in the silyl anions compared to the corresponding silanes are indicative of the increased electron density on the silicon center. | [1] |

| Phenyl-substituted Silyl Anion | Upfield Shift | Downfield Shift | The downfield shift of the silicon-bearing carbon (C-1) and the upfield shift of the ²⁹Si nucleus in the silyl anions compared to the corresponding silanes are indicative of the increased electron density on the silicon center. | [1] |

Detailed Experimental Protocols

Protocol 1: Generation of Phenyldimethylsilyllithium

This protocol describes a common method for generating a silyl anion in situ for subsequent reactions.[1]

Materials:

-

Lithium metal (as a suspension)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

Ice bath

Procedure:

-

Under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium metal in anhydrous THF in a flame-dried Schlenk flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of chlorodimethylphenylsilane in anhydrous THF to the stirred lithium suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring.

-

The formation of the silyl anion is indicated by the appearance of a characteristic color.

-

The resulting solution of phenyldimethylsilyllithium can be used directly in subsequent reactions.[1]

Protocol 2: Synthesis of a Cationic Si(IV) Silane from a Zwitterionic this compound

This protocol illustrates the protonation of a stabilized this compound to form its conjugate acid.[7]

Materials:

-

Zwitterionic Si(II) this compound TSMPSi (1)

-

Brookhart's acid (H(OEt₂)₂BAr'₄)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous solvent (e.g., deuterated benzene (B151609) for NMR analysis)

Procedure:

-

In an inert atmosphere glovebox, dissolve the zwitterionic this compound TSMPSi (1) in a suitable anhydrous solvent.

-

Add an equimolar amount of Brookhart's acid, dissolved in anhydrous diethyl ether, to the this compound solution.

-

Stir the reaction mixture at room temperature.

-

The formation of the cationic Si(IV) silane, [TSMPSiH]⁺BAr'₄⁻ (2), can be monitored by NMR spectroscopy.

-

The product can be isolated by precipitation or removal of the solvent under vacuum. Note that attempted protonation with acids like HCl may lead to intractable mixtures.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound anion chemistry.

Caption: General scheme for the generation and reactivity of this compound anions.

Caption: Workflow for the formation of a silyl cuprate and its subsequent conjugate addition.

Conclusion

This compound anions are indispensable reagents in modern synthetic chemistry, offering a powerful platform for the construction of complex molecules.[1] A thorough understanding of the principles governing their stability and reactivity is essential for their effective utilization. This guide has provided a detailed overview of these core principles, supported by quantitative data and practical experimental protocols. The continued exploration of this compound anion chemistry is expected to lead to the development of novel synthetic methodologies with broad applications, including in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and characterization of selected silyl substituted silyl anions by liquid injection field desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. d-nb.info [d-nb.info]

- 6. Khan Academy [khanacademy.org]

- 7. Strain‐Modulated Reactivity: An Acidic Silane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosilicon Compounds and Silanides for Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilicon Compounds and Silanides

Organosilicon compounds, characterized by the presence of at least one carbon-silicon (C-Si) bond, represent a versatile and increasingly important class of molecules in both chemistry and materials science.[1][2] Their unique physicochemical properties, stemming from the differences in electronegativity, bond length, and atomic size between silicon and carbon, have led to their widespread application in diverse fields, including as reagents in organic synthesis, as advanced materials, and notably, in medicinal chemistry and drug development.[2][3] Silanides, the silicon analogues of carbanions, are highly reactive species that serve as potent nucleophiles and valuable intermediates in the synthesis of more complex organosilicon structures. This guide provides a comprehensive overview of the core chemistry of organosilicon compounds and silanides, with a focus on their synthesis, structural characteristics, and applications in the pharmaceutical sciences.

Core Concepts: Structure and Bonding

The fundamental differences between carbon and silicon dictate the distinct properties of organosilicon compounds. The C-Si bond is longer and weaker than a C-C bond, and the lower electronegativity of silicon compared to carbon results in a polarized bond with a partial positive charge on the silicon atom.[1] This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a key feature exploited in many synthetic transformations.[3] In contrast to carbon, silicon has a lower propensity to form stable double or triple bonds.[1]

Silanides are typically tricoordinate silicon anions, isoelectronic with carbanions. Their geometry and reactivity are influenced by the substituents attached to the silicon atom and the nature of the counterion. They are powerful nucleophiles and bases, readily participating in reactions with a variety of electrophiles.

Data Presentation: Structural and Spectroscopic Properties

Quantitative data is crucial for understanding the structure-property relationships of organosilicon compounds and silanides. The following tables summarize key bond lengths, bond angles, and spectroscopic data for representative examples.

Table 1: Selected Bond Lengths in Organosilicon Compounds and Silanides

| Bond | Compound Type | Typical Bond Length (Å) |

| Si-C (sp³) | Alkylsilane | 1.85 - 1.90 |

| Si-C (sp²) | Vinylsilane/Arylsilane | 1.84 - 1.88 |

| Si-C (sp) | Alkynylsilane | 1.82 - 1.85 |

| Si-Si | Disilane | 2.33 - 2.37 |

| Si-O | Siloxane/Silanol | 1.63 - 1.67 |

| Si-Cl | Chlorosilane | 2.02 - 2.08 |

| Si-H | Hydrosilane | 1.47 - 1.50 |

| Si-Li | Silyllithium (Silanide) | 2.50 - 2.70 |

Data compiled from various crystallographic and computational studies.

Table 2: Selected Bond Angles in Organosilicon Compounds

| Angle | Compound Type | Typical Bond Angle (°) |

| C-Si-C | Tetraalkylsilane | 109.5 (ideal tetrahedral) |

| Si-Si-Si | Trisilane | ~105 - 115 |

| O-Si-O | Siloxane | 105 - 115 |

| Cl-Si-Cl | Dichlorosilane | ~108 - 112 |

Data compiled from various crystallographic and computational studies.

Table 3: Spectroscopic Data for Common Organosilicon Functional Groups

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ²⁹Si NMR (ppm) | IR (cm⁻¹) |

| Si-CH₃ | 0.0 - 0.3 | -5 to 5 | 0 to 20 | 1250-1270 (s), 750-860 (s) |

| Si-CH₂- | 0.4 - 0.8 | 5 to 20 | Varies | - |

| Si-H | 3.0 - 5.0 | - | -90 to -120 | 2100-2250 (s) |

| Si-O-C | 3.5 - 4.0 (for O-CH₃) | 50 - 65 (for O-CH₃) | Varies | 1000-1100 (s, as) |

| Si-Cl | - | - | 10 to 40 | 450-650 (s) |

(s) = strong, (as) = asymmetric stretch. Chemical shifts are approximate and can vary based on the full molecular structure.[4][5]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of organosilicon compounds and silanides employs a range of techniques, from large-scale industrial processes to highly specific laboratory methods.

Müller-Rochow Direct Process

A cornerstone of industrial organosilicon chemistry, this process involves the direct reaction of elemental silicon with an organic halide, typically methyl chloride, in the presence of a copper catalyst.[6][7]

Experimental Protocol: Synthesis of Dimethyldichlorosilane (Illustrative Laboratory Scale)

Materials:

-

Silicon powder (98% purity, <100 mesh)

-

Copper(I) chloride (catalyst)

-

Methyl chloride (gas)

-

Inert gas (Argon or Nitrogen)

-

Fluidized bed reactor or tube furnace

-

Gas flow controllers

-

Condensation trap cooled with dry ice/acetone

Procedure:

-

A mixture of silicon powder and copper(I) chloride (typically 5-10% by weight) is placed in the reactor.

-

The reactor is flushed with an inert gas to remove air and moisture.

-

The reactor is heated to a temperature of 280-350 °C.[6]

-

A controlled flow of methyl chloride gas is introduced into the reactor.

-

The gaseous products are passed through a condenser to separate the unreacted methyl chloride and the desired methylchlorosilanes.

-

The primary product, dimethyldichlorosilane, along with other methylchlorosilanes (e.g., methyltrichlorosilane, trimethylchlorosilane), is collected in the cold trap.[6]

-

The collected mixture of silanes is then purified by fractional distillation.

Yields: The selectivity for dimethyldichlorosilane can be as high as 80-90% under optimized conditions.

Grignard Reaction

The Grignard reaction is a versatile method for forming silicon-carbon bonds in a laboratory setting, involving the reaction of a chlorosilane with a Grignard reagent.[8]

Experimental Protocol: Synthesis of Triphenylsilane (B1312308)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add anhydrous diethyl ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

-

Once the Grignard reagent has formed, the solution is cooled in an ice bath.

-

A solution of trichlorosilane in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude triphenylsilane is purified by recrystallization or distillation.

Yields: Typical yields for this reaction are in the range of 70-90%.

Synthesis of Silanides

Silanides are typically prepared by the deprotonation of a hydrosilane or by the reductive cleavage of a Si-Si or Si-C bond.

Experimental Protocol: Synthesis of Lithium tris(trimethylsilyl)this compound

Materials:

-

Methyllithium (B1224462) (in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve tetrakis(trimethylsilyl)silane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methyllithium in diethyl ether to the stirred solution of tetrakis(trimethylsilyl)silane.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the lithium this compound is often indicated by a color change.

-

The solvent can be removed under vacuum to yield the lithium tris(trimethylsilyl)this compound as a solid, which should be handled under an inert atmosphere due to its high reactivity.

Yields: This reaction generally proceeds in high yield, often greater than 90%.

Visualization of Key Processes and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and biological signaling pathways involving organosilicon compounds.

Experimental Workflows

Caption: Workflow for the Grignard synthesis of triphenylsilane.

Caption: Simplified workflow of the Müller-Rochow direct process.

Biological Signaling Pathways

Organosilicon compounds are being explored for their potential to modulate biological pathways in drug development.

Sila-Haloperidol Interaction with Dopamine (B1211576) D2 Receptor

Haloperidol is a well-known antipsychotic that acts as an antagonist at dopamine D2 receptors. Sila-haloperidol, its silicon-containing analogue, has been synthesized and shown to exhibit altered selectivity and potency at dopamine receptors.[9][10]

Caption: Antagonistic action of Sila-Haloperidol on the Dopamine D2 receptor signaling pathway.[9][10][11]

Organosilicon Compound as a TRPV1 Antagonist

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and temperature sensation. Organosilicon compounds have been designed as TRPV1 antagonists for the potential treatment of pain.[12][13]

Caption: Mechanism of an organosilicon compound as a TRPV1 antagonist for pain modulation.[12][13][14]

Conclusion

Organosilicon compounds and their reactive this compound counterparts offer a rich and expanding area of chemical research with profound implications for drug discovery and development. Their unique properties, tunable reactivity, and potential for novel biological interactions make them attractive scaffolds for medicinal chemists. A thorough understanding of their synthesis, structure, and behavior is paramount for harnessing their full potential in the creation of next-generation therapeutics. The detailed protocols and data presented in this guide serve as a foundational resource for researchers embarking on or advancing their work in this exciting field.

References

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. Direct process - Wikipedia [en.wikipedia.org]

- 7. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 8. benchchem.com [benchchem.com]

- 9. Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Sila-haloperidol:â A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol§ - Organometallics - Figshare [figshare.com]

- 11. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 13. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 14. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of tris(trimethylsilyl)silanide.

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl)silanide and its Precursor

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key reaction pathways of tris(trimethylsilyl)this compound and its neutral precursor, tris(trimethylsilyl)silane (B43935). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize silicon-based reagents.

Overview

Tris(trimethylsilyl)this compound, with the general formula [(CH₃)₃Si]₃Si⁻, is a sterically hindered and highly reactive silyl (B83357) anion. It is most commonly utilized as its lithium salt, lithium tris(trimethylsilyl)this compound ([(CH₃)₃Si]₃SiLi), a powerful nucleophile and reducing agent in organic and organometallic chemistry. Due to its reactivity, it is often generated and used in situ. Its direct precursor, tris(trimethylsilyl)silane ([(CH₃)₃Si]₃SiH), is a stable, colorless liquid and serves as a less hazardous substitute for toxic reducing agents like tributyltin hydride.[1] This guide will detail the physical properties of the stable silane (B1218182) precursor and the characteristics of the this compound anion.

Physical Properties

The quantitative physical data primarily pertains to the neutral precursor, tris(trimethylsilyl)silane. The this compound salts are typically not isolated as stable, solvent-free solids for routine characterization of physical constants like melting or boiling points.

Tris(trimethylsilyl)silane (TTMSS)

Tris(trimethylsilyl)silane, also known as TTMSS or supersilane, is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₈Si₄ | [2] |

| Molar Mass | 248.66 g·mol⁻¹ | [2][3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.806 g/mL at 25 °C | [3] |

| Boiling Point | 73 °C / 5 mmHg 82-84 °C / 12 mmHg | [3][4] |

| Refractive Index (n₂₀/D) | 1.489 | [3] |

| Flash Point | 55 °C (closed cup) | [4] |

| Solubility | Insoluble in water | [4] |

Alkali Metal Tris(trimethylsilyl)silanides

Alkali metal tris(trimethylsilyl)silanides, such as the lithium and potassium salts, are highly reactive species.[5] They are typically prepared and used in solution (e.g., in tetrahydrofuran (B95107) or diethyl ether). In the crystalline state, they have been shown to exist as dimers with a nearly planar M₂Si₂ ring structure.[5] Their high reactivity stems from the nucleophilic character of the central silicon atom, though this is somewhat tempered by significant steric shielding from the three trimethylsilyl (B98337) groups.[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of these silicon compounds.

-

¹H NMR: For tris(trimethylsilyl)silane, the proton spectrum is simple, showing a singlet for the 27 protons of the three trimethylsilyl groups and a signal for the Si-H proton.

-

¹³C NMR: The carbon spectrum will show a single resonance for the methyl carbons.

-

²⁹Si NMR: This technique is particularly informative. For tris(trimethylsilyl)silane, distinct signals are expected for the central silicon atom and the three equivalent trimethylsilyl silicon atoms. The ²⁹Si chemical shifts are highly sensitive to the electronic environment.[6]

-

IR Spectroscopy: A key feature in the IR spectrum of tris(trimethylsilyl)silane is the Si-H stretching vibration.

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis of tris(trimethylsilyl)this compound and its precursor.

Synthesis of Lithium Tris(trimethylsilyl)this compound

Lithium tris(trimethylsilyl)this compound is the key intermediate for producing the neutral silane and other derivatives. It is prepared by the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462).

Reaction: (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si

Procedure:

-

To a solution of tetrakis(trimethylsilyl)silane in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen), add one equivalent of methyllithium (MeLi) solution at room temperature.

-

The reaction mixture is stirred for several hours (e.g., 16 hours) at room temperature.[7] The progress of the reaction can be monitored by NMR spectroscopy.

-

The resulting solution contains lithium tris(trimethylsilyl)this compound and the byproduct tetramethylsilane. This solution is typically used directly for subsequent reactions without isolation of the this compound salt.

Synthesis of Tris(trimethylsilyl)silane

The most common laboratory synthesis involves the protonation of the lithium this compound intermediate.[7]

Reaction: (Me₃Si)₃SiLi + H₂O (or aq. HCl) → (Me₃Si)₃SiH + LiOH (or LiCl)

Procedure:

-

Prepare a solution of lithium tris(trimethylsilyl)this compound as described in section 4.1.

-

Carefully quench the reaction mixture by adding it to an ice-cold aqueous acid solution (e.g., 2 N hydrochloric acid).[7] Caution: The unreacted lithium reagent can be pyrophoric.

-

The aqueous phase is extracted multiple times with a nonpolar organic solvent, such as pentane.

-

The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield crude tris(trimethylsilyl)silane, which can be further purified by distillation.

Key Reaction Pathways and Visualizations

The utility of tris(trimethylsilyl)silane and its this compound precursor is demonstrated in several key reaction pathways, which are visualized below.

Synthesis Workflow

The following diagram illustrates the two-step, one-pot synthesis of tris(trimethylsilyl)silane from its tetrasubstituted precursor, proceeding through the lithium this compound intermediate.

Caption: Workflow for the synthesis of tris(trimethylsilyl)silane.

Radical Reduction Mechanism

Tris(trimethylsilyl)silane is an excellent radical reducing agent, often used for dehalogenation of organic halides. The mechanism involves a radical chain reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile).

Caption: Radical chain mechanism for reduction using TTMSS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tris(trimethylsilyl)silane | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(trimethylsilyl)silane 97 1873-77-4 [sigmaaldrich.com]

- 4. Tris(trimethylsilyl)silane, 96% 2.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Bonding in Lanthanide-Silanide Complexes

This technical guide provides a comprehensive overview of the synthesis, characterization, and bonding properties of lanthanide-silanide complexes. The unique nature of the lanthanide-silicon (Ln-Si) bond is explored through experimental data and computational analysis, offering valuable insights for researchers in organometallic chemistry and materials science.

Introduction to Lanthanide-Silanide Complexes

Complexes containing a bond between a lanthanide element and silicon, known as lanthanide-silanide or lanthanide silyl (B83357) complexes, have garnered increasing interest. These compounds are crucial for understanding the fundamental bonding characteristics of f-block elements and have potential applications in catalysis and materials science. The nature of the Ln-Si bond is a subject of ongoing research, with studies pointing towards a predominantly ionic interaction with a degree of covalent character.[1][2][3] Unlike d-block transition metals, the 4f orbitals of lanthanides are generally considered core-like and do not significantly participate in bonding.[1] The bonding is primarily governed by the interaction of lanthanide 5d and 6s orbitals with silicon orbitals.

Synthesis of Lanthanide-Silanide Complexes

The synthesis of lanthanide-silanide complexes typically involves the reaction of a lanthanide precursor with a silicon-containing nucleophile. Salt metathesis is a widely employed and effective method.[2]

-

Salt Metathesis: This is the most common method, involving the reaction of a lanthanide halide or alkoxide with an alkali metal silanide. The driving force for this reaction is the formation of an alkali metal salt precipitate.[2]

-

σ-Bond Metathesis: This route involves the reaction of a lanthanide hydride or alkyl complex with a silane (B1218182), proceeding through a four-membered transition state to eliminate H₂ or an alkane.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these complexes are critical for reproducible research.

The following is a generalized procedure for the synthesis of a lanthanide-silanide complex:

-

Preparation of the Lanthanide Precursor: A suitable lanthanide starting material, such as a lanthanide trichloride (B1173362) (LnCl₃), is often used. Anhydrous conditions are crucial due to the moisture sensitivity of lanthanide complexes.

-

Preparation of the this compound Reagent: An alkali metal this compound (MSiR₃, where M = Li, Na, K) is prepared by reacting the corresponding silane with a strong base like an organolithium reagent or by direct reduction of a halosilane with an alkali metal.

-

Reaction: The lanthanide precursor is dissolved or suspended in an appropriate anhydrous solvent (e.g., toluene, THF). The alkali metal this compound solution is then added dropwise, typically at low temperatures (-78 °C) to control the reaction rate.

-

Workup and Isolation: After the reaction is complete, the precipitated alkali metal salt is removed by filtration or centrifugation. The solvent is then removed from the filtrate under vacuum to yield the crude product.

-

Purification: The lanthanide-silanide complex is purified by recrystallization from a suitable solvent (e.g., pentane, hexane, or toluene) to obtain crystalline material suitable for X-ray diffraction analysis.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of lanthanide-silanide complexes, providing precise information on Ln-Si bond lengths and other geometric parameters.[2][4][5]

-

Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing the structure and bonding of these complexes in solution.[2][5][6] ²⁹Si NMR is particularly informative for probing the electronic environment of the silicon atom and the nature of the Ln-Si bond.[6]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify characteristic vibrational modes of the ligands and the Ln-Si bond.[2]

-

Computational Methods: Density Functional Theory (DFT) is extensively used to model the electronic structure and bonding in these complexes, providing insights that complement experimental data.[1][2][3] Relativistic effects must be considered in these calculations due to the heavy nature of the lanthanide elements.[7][8]

Quantitative Data on Ln-Si Bonds

The structural and spectroscopic data for lanthanide-silanide complexes provide quantitative insights into the nature of the Ln-Si bond.

| Complex Type | Lanthanide (Ln) | Ln-Si Bond Length (Å) | 29Si NMR Chemical Shift (ppm) | Reference |

| Silyl Ate Complex | La | 3.1733(4) - 3.1897(10) | Not reported | [5][9] |

| Silyl Ate Complex | Ce | 3.1415(6) - 3.1705(9) | Not reported | [5][9] |

| Methanediide this compound | Y | Not specified | Not specified | [2] |

| Neutral Silyl Complex | Nd, Sm | Not specified | Not specified | [10] |

| "Cp-Free" Silyl Complex | Sm, Eu, Yb | Varies with Ln | Not reported | [11] |

Note: A comprehensive list of all reported complexes is beyond the scope of this guide. The table presents representative examples.

A notable trend is the correlation between the Ln-Si bond length and the ionic radius of the lanthanide metal, which is a manifestation of the lanthanide contraction.[11][12]

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important aspects of the study of lanthanide-silanide complexes.

Caption: General workflow for the synthesis of lanthanide-silanide complexes via salt metathesis.

Caption: Integrated workflow for the characterization of lanthanide-silanide complexes.

Caption: Conceptual model of the bonding in lanthanide-silanide complexes.

The Nature of the Lanthanide-Silicon Bond

The bonding in lanthanide-silanide complexes is best described as a polarized covalent bond with significant ionic character.[1][5][9] This is a consequence of the large difference in electronegativity between the electropositive lanthanide and the more electronegative silicon atom.

-

Ionic Character: The primary bonding interaction is electrostatic attraction between the partially positive lanthanide center and the partially negative silicon atom.[1] This is supported by computational studies, such as Natural Population Analysis (NPA), which show a significant charge separation.[11]

-

Covalent Character: While predominantly ionic, a degree of covalency arises from the overlap of the lanthanide valence orbitals (mainly 5d and 6s) with the appropriate symmetry orbitals of the silyl ligand.[13] The 4f orbitals are generally too contracted to participate significantly in this bonding.[1] Evidence for covalency comes from spectroscopic data, such as large one-bond hyperfine splitting constants observed in ²⁹Si solid-state NMR for diamagnetic lanthanum complexes, which are indicative of orbital overlap.[5][9]

Conclusion and Future Outlook

The study of lanthanide-silanide complexes continues to be a vibrant area of research. The synthesis and characterization of new complexes, particularly with early and late lanthanides, will further enhance our understanding of the trends in bonding across the f-block. Future work will likely focus on harnessing the unique properties of the Ln-Si bond for applications in catalysis, such as hydrosilylation and dehydrocoupling reactions, and for the development of novel materials with interesting electronic and magnetic properties. The interplay of experimental and computational chemistry will remain crucial in advancing this field.

References

- 1. chem.rutgers.edu [chem.rutgers.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s3.smu.edu [s3.smu.edu]

- 9. Early Lanthanide(III) Ate Complexes Featuring Ln-Si Bonds (Ln = La, Ce): Synthesis, Structural Characterization, and Bonding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Covalent bonding and the trans influence in lanthanide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Silanide Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of silanide chemistry, encompassing their synthesis, structure, reactivity, and applications, with a particular focus on their relevance to drug development.

Introduction to Silanides

Silanides are anions containing a silicon atom, typically with a formal charge of -1.[1] They are the silicon analogues of carbanions and are highly reactive nucleophiles and reducing agents.[2][3] The simplest this compound is the silyl (B83357) anion, SiH₃⁻. More complex organosilanides feature organic substituents on the silicon atom, which can modulate their reactivity and stability.[1] The chemistry of silanides is of significant interest due to their utility in organic synthesis for the formation of silicon-carbon and silicon-element bonds, and their emerging applications in materials science and drug discovery.[2][4][5]

Synthesis of Silanides

The synthesis of silanides typically involves the deprotonation of a hydrosilane using a strong base, the reductive cleavage of a Si-Si bond, or a metal-halogen exchange.

2.1. Deprotonation of Hydrosilanes

This is a common method for generating silanides. A hydrosilane is treated with a strong base, such as an organolithium reagent (e.g., n-BuLi, MeLi), a metal hydride (e.g., KH), or a metal amide (e.g., LDA), to abstract a proton and form the corresponding this compound. The choice of base and solvent is crucial and can influence the yield and stability of the resulting this compound.

Experimental Protocol: Synthesis of Lithium Tris(trimethylsilyl)this compound

A detailed protocol for the synthesis of a specific this compound is not available in the search results. However, a general procedure can be outlined based on the principles of deprotonation:

-

To a solution of tris(trimethylsilyl)silane (B43935) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of a strong base like methyl lithium (MeLi) at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to stir at low temperature for a specified period to ensure complete deprotonation.

-

The resulting solution of lithium tris(trimethylsilyl)this compound can then be used in subsequent reactions.

2.2. Reductive Cleavage of Disilanes

Disilanes can be cleaved by alkali metals to generate two equivalents of the corresponding this compound. This method is particularly useful for the synthesis of silyl-alkali metal compounds.

2.3. Metal-Metal Exchange Reactions

Silanides can be prepared through the reaction of a pre-formed organothis compound with a different metal salt, leading to a transmetalation reaction. For instance, reacting a lithium this compound with magnesium bromide (MgBr₂) can yield a magnesium this compound.[6] This approach is valuable for accessing a wider range of this compound derivatives with different counterions, which can influence their reactivity and stability.[6]

Structure and Bonding

The silicon atom in a this compound is typically trivalent and pyramidal, similar to the geometry of ammonia (B1221849) and carbanions.[2] The bonding in alkali metal silanides is predominantly ionic, though a degree of covalent character exists. The nature of the counterion and the substituents on the silicon atom significantly influence the structure and reactivity of the this compound.

| Parameter | Value | Compound | Reference |

| Si-H Bond Length | 1.52 Å | SiH₃⁻ | [1] |

| H-Si-H Bond Angle | 92.2° | SiH₃⁻ | [1] |

| Si-Si Bond Dissociation Energy | ~300 kJ/mol (~72 kcal/mol) | General | [7] |

| Si-H Bond Dissociation Energy | 318 kJ/mol (in SiH₄) | SiH₄ | [8] |

| pKa of Aminosilane (protonated) | 10 | Aminosilane | [9] |

| pKa of Silanol | 4.5 and 8.5 (two types of sites) | Silica/water interface | [10] |

| Enthalpy of Formation (ΔfH°) | Not specified in search results | [SiH₃]⁻ (g) | [11][12][13][14][15] |

Reactivity of Silanides

Silanides are potent nucleophiles and strong reducing agents. Their reactivity is governed by the nature of the substituents on the silicon atom and the associated counterion.

4.1. Nucleophilic Reactions

As strong nucleophiles, silanides readily react with a variety of electrophiles. A notable example is the Sila-Peterson reaction , which is analogous to the Peterson olefination in carbon chemistry. In this reaction, a this compound reacts with a ketone or aldehyde to form a silene (a compound with a silicon-carbon double bond).[16]

4.2. Reducing Agents

Silanes and, by extension, silanides can act as reducing agents in organic synthesis, serving as alternatives to more toxic reagents like tributyltin hydride.[3][17] They can participate in both ionic and free-radical reduction pathways.

4.3. Zwitterionic Silanides

A special class of silanides are zwitterionic silanides. These molecules contain both a negatively charged silyl anion and a positively charged metal cation within the same molecule, with the two centers insulated from each other by internal donor bridges.[18] This unique structure makes the "naked" silyl anion highly reactive and available for binding to other electrophilic centers.[18][19]

Applications in Drug Development

The incorporation of silicon into drug molecules is an emerging strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[4][5][20] While the direct application of highly reactive silanides in pharmaceuticals is unlikely, their role in the synthesis of organosilicon compounds is crucial.

5.1. Synthesis of Bioactive Organosilanes

Silanides are key intermediates for creating silicon-carbon bonds, enabling the synthesis of a wide array of organosilane compounds. These compounds can be designed as silicon analogues of known carbon-based drugs. The "silicon switch" approach, where a carbon atom in a drug molecule is replaced by a silicon atom, can lead to improved metabolic stability, potency, and selectivity.[20]

5.2. Silane-Based Drug Delivery Systems

Silanes are used to modify surfaces and create controlled-release drug delivery systems.[21] For example, dichlorodimethylsilane (B41323) is used in the synthesis of silicon compounds for drug delivery systems, such as coatings for tablets and capsules to enhance stability.[21][22]

Detailed Experimental Protocols

6.1. Synthesis of Zinc-Substituted Tris(silyl)silanides (5a) [6]

-

Reaction: To a solution of 1.0 g of Si(SiH₃)₄ (6.6 mmol) in 15 mL of Et₂O at -30°C, 4.1 mL of a 1.6 M Et₂O solution of MeLi (6.6 mmol) was slowly added.

-

Stirring: The mixture was stirred for an additional 30 minutes at room temperature.

-

Addition: The resulting solution was slowly added to a solution of 0.86 g of ZnCl₂[TMEDA] (3.3 mmol) in 20 mL of Et₂O at -30°C.

-

Stirring: The reaction mixture was stirred for one hour at room temperature.

-

Solvent Removal: The solvent was removed under vacuum.

-

Purification: The crude product was resuspended in 20 mL of toluene (B28343) and filtered. The toluene was then removed, and the solid was washed with n-pentane to yield the product as a white solid.

-

Yield: 1.7 g (5.0 mmol; 76%).[6]

6.2. Synthesis of Zwitterionic Ytterbium this compound (Yb-3) [18]

-

Reaction: A THF solution of anhydrous ytterbium iodide (YbI₂) is combined with a THF solution of [Si(SiMe₂OMe)₃Li]∞ (Li-2).

-

Isolation: The reaction mixture is allowed to stand at room temperature for several hours.

-

Precipitation: Crystalline precipitates of the ytterbium this compound Yb-3 form and are isolated. The byproduct, LiI, remains dissolved in the THF.[18]

Conclusion

This compound chemistry offers a rich and diverse field of study with significant implications for synthetic chemistry and drug development. The ability to form and manipulate these reactive silicon anions provides a powerful tool for the construction of complex organosilicon molecules with tailored properties. As research in this area continues to expand, the development of novel synthetic methodologies and the exploration of new applications, particularly in the realm of medicinal chemistry, are anticipated to accelerate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Silanes [organic-chemistry.org]

- 4. The role of silicon in drug discovery: a review [ouci.dntb.gov.ua]

- 5. aithor.com [aithor.com]

- 6. d-nb.info [d-nb.info]

- 7. Insights into Si-Si and Si-H Bond | Encyclopedia MDPI [encyclopedia.pub]

- 8. Common Bond Energies (D [wiredchemist.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atct.anl.gov [atct.anl.gov]

- 12. atct.anl.gov [atct.anl.gov]

- 13. atct.anl.gov [atct.anl.gov]

- 14. atct.anl.gov [atct.anl.gov]

- 15. atct.anl.gov [atct.anl.gov]

- 16. Sila-Peterson Reaction of Cyclic Silanides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Supplemental Topics [www2.chemistry.msu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dakenchem.com [dakenchem.com]

- 22. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Coordination Chemistry of Silanide Ligands

For Researchers, Scientists, and Drug Development Professionals